3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile
Overview
Description
3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Synthesis and Characterization
1-([1,1' -Biphenyl]-4-ylmethyl]-1H-imidazolium-2,5-dichloro-3,6-dihydroxy-cyclohexa-2,5-diene-1,4-dione (BCAA) and related compounds have been synthesized and characterized to understand their structural properties and inhibitory activities against various receptors. The molecules were examined through spectral analysis, optimized geometry, intermolecular interaction, chemical reactivity, and molecular docking analysis (Mary et al., 2020).
Heterocyclic Substance Synthesis and Antimicrobial Activity
2-Arylhdrazononitriles, including derivatives of 3-[(3,6-dioxocyclohexa-1,4-diene-1-yl)(phenyl)amino]propanenitrile, have been used as key synthons for the preparation of a variety of heterocyclic substances. These compounds showed promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and Yeast (Behbehani et al., 2011).
Catalytic Applications in Organic Synthesis
The compound has been used in the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles via a one-pot, three-component reaction. Magnetically separable graphene oxide anchored sulfonic acid (Fe3O4–GO–SO3H) nanoparticles, characterized by various techniques, exhibited high catalytic activity for this synthesis (Zhang et al., 2016).
Electrochemical Detection Applications
Derivatives of 3-[(3,6-dioxocyclohexa-1,4-diene-1-yl)(phenyl)amino]propanenitrile have been used to modify oligonucleotides for their electrochemical detection on the surface of Au electrodes. This involved the synthesis of specific compounds which allowed the electrochemical reduction and detection of modified oligonucleotides (Shundrin et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
3-(N-(3,6-dioxocyclohexa-1,4-dien-1-yl)anilino)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-9-4-10-17(12-5-2-1-3-6-12)14-11-13(18)7-8-15(14)19/h1-3,5-8,11H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMESDIYEFMCACW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)C2=CC(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678998 | |
Record name | 3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33253-67-7 | |
Record name | 3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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